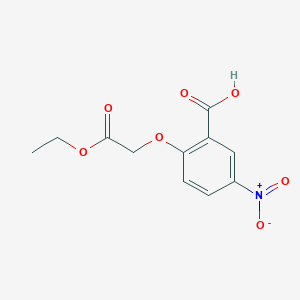![molecular formula C7H15NO2 B14801006 [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with two hydroxymethyl groups attached to the 3rd and 4th carbon atoms, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group reactions and ring closure steps . The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups into aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine: In medicine, it may be explored for its potential therapeutic applications, particularly in the development of new drugs with specific stereochemical requirements.
Industry: Industrially, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart desired properties to the final products.
Mecanismo De Acción
The mechanism by which ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (3R,4R)-3-Methylpyrrolidine-3,4-diyl)dimethanol
- (3S,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
- (3S,4R)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Uniqueness: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers. This uniqueness is crucial in applications requiring precise stereochemical configurations, such as in the synthesis of chiral drugs.
By understanding the detailed aspects of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, researchers and industry professionals can better utilize this compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6?,7-/m1/s1 |
Clave InChI |
ZGZYWMLVAIPHPP-COBSHVIPSA-N |
SMILES isomérico |
C[C@@]1(CNCC1CO)CO |
SMILES canónico |
CC1(CNCC1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14800923.png)
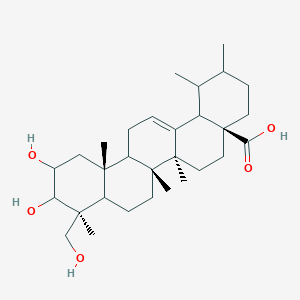
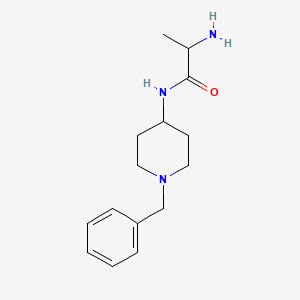
![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
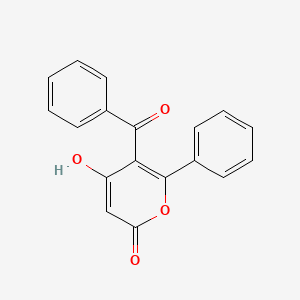
![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)
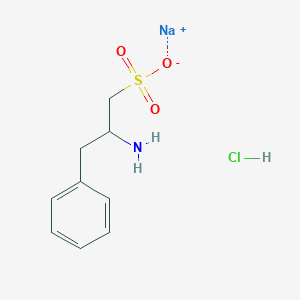
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)
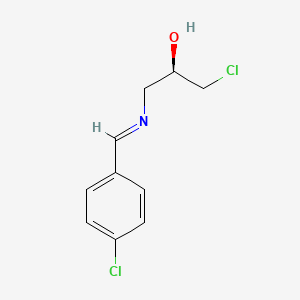
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
